molecular formula C7H6Br2O2S B1431896 1,3-Dibromo-5-methanesulfonylbenzene CAS No. 1222407-24-0

1,3-Dibromo-5-methanesulfonylbenzene

Cat. No.: B1431896
CAS No.: 1222407-24-0
M. Wt: 314 g/mol
InChI Key: GPQCGXKXBLIDAB-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-methanesulfonylbenzene is an organic compound characterized by the presence of two bromine atoms and a methanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-methanesulfonylbenzene can be synthesized through a series of chemical reactions involving bromination and sulfonylationThe reaction conditions typically include the use of brominating agents such as bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-methanesulfonylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzene derivatives, while oxidation reactions can produce sulfone-containing compounds.

Scientific Research Applications

1,3-Dibromo-5-methanesulfonylbenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-methanesulfonylbenzene involves its interaction with molecular targets through its bromine atoms and methanesulfonyl group. These functional groups can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dibromo-5-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQCGXKXBLIDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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